molecular formula C7H14ClN3O B1522395 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride CAS No. 1224169-47-4

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride

Cat. No. B1522395
CAS RN: 1224169-47-4
M. Wt: 191.66 g/mol
InChI Key: WZHNTJHBGUAYTM-UHFFFAOYSA-N
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Description

“2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride” is a chemical compound with the CAS Number: 1224169-47-4 . It has a molecular weight of 191.66 and is used in scientific research due to its unique properties. It finds applications in drug development, catalysis, and organic synthesis, contributing to advancements in various fields.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O.ClH/c1-5-7(8)6(2)10(9-5)3-4-11;/h11H,3-4,8H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Synthesis of Pyrazole Derivatives

This compound can be used in the synthesis of pyrazole derivatives . These derivatives have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Molecular Docking Studies

The compound can be used in molecular docking studies . In one study, a molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim . The study justified the better antileishmanial activity of one of the synthesized pyrazole derivatives .

Inhibition Effects Against Plasmodium berghei

Some of the synthesized pyrazole derivatives elicited better inhibition effects against Plasmodium berghei . This suggests that the compound can be used in the development of potential pharmacophores for the preparation of safe and effective antimalarial agents .

Research in Various Scientific Fields

The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Development of New Drugs

Given its diverse pharmacological effects, the compound can be used in the development of new drugs . For instance, it can be used in the synthesis of new compounds with potential therapeutic effects .

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-5-7(8)6(2)10(9-5)3-4-11;/h11H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHNTJHBGUAYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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